molecular formula C11H8F6O B14776689 (2,3-Bis(trifluoromethyl)phenyl)propanal

(2,3-Bis(trifluoromethyl)phenyl)propanal

Cat. No.: B14776689
M. Wt: 270.17 g/mol
InChI Key: LNVVEEWGXPIIMT-UHFFFAOYSA-N
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Description

(2,3-Bis(trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C11H8F6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanal group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for (2,3-Bis(trifluoromethyl)phenyl)propanal involves a Mizoroki–Heck cross-coupling reaction. This reaction is carried out between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). The crude mixture of products is then subjected to hydrogenation in a cascade process. The final product is obtained after hydrolysis with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted conditions to reduce reaction times without affecting selectivity and yield. The palladium species used in the reaction can be efficiently recovered as Pd/Al2O3, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2,3-Bis(trifluoromethyl)phenyl)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2,3-Bis(trifluoromethyl)phenyl)propanoic acid.

    Reduction: Formation of (2,3-Bis(trifluoromethyl)phenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-Bis(trifluoromethyl)phenyl)propanal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,3-Bis(trifluoromethyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Bis(trifluoromethyl)phenyl)propanal
  • (4-(Trifluoromethyl)phenyl)propanal
  • (2,4-Bis(trifluoromethyl)phenyl)propanal

Uniqueness

(2,3-Bis(trifluoromethyl)phenyl)propanal is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring.

Properties

Molecular Formula

C11H8F6O

Molecular Weight

270.17 g/mol

IUPAC Name

3-[2,3-bis(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C11H8F6O/c12-10(13,14)8-5-1-3-7(4-2-6-18)9(8)11(15,16)17/h1,3,5-6H,2,4H2

InChI Key

LNVVEEWGXPIIMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)CCC=O

Origin of Product

United States

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